cis-Cinnamate's 120-Fold Superior Antimycobacterial Activity Against MDR-TB
In a direct head-to-head comparison against multiple-drug resistant (MDR) Mycobacterium tuberculosis, cis-cinnamic acid (c-CA) exhibited approximately 120-fold greater antimycobacterial potency than its trans counterpart (t-CA) [1]. The study quantified a dose-dependent decrease in bacilli viability for both isomers, but the cis-isomer achieved the same effect at concentrations orders of magnitude lower. Furthermore, c-CA demonstrated higher synergistic activity with first-line anti-TB antibiotics isoniazid (INH) and rifampicin (RIF) than t-CA, with scanning electron microscopy revealing that c-CA, but not t-CA, caused visible injury to the outer layer of MDR-TB bacilli [1].
| Evidence Dimension | Antimycobacterial activity (relative potency) |
|---|---|
| Target Compound Data | Approximately 120-fold more active |
| Comparator Or Baseline | trans-Cinnamic acid (relative potency set as baseline 1-fold) |
| Quantified Difference | ~120× greater activity |
| Conditions | In vitro culture of multiple-drug resistant Mycobacterium tuberculosis strain |
Why This Matters
This order-of-magnitude potency difference makes cis-cinnamate the only viable isomer for research programs targeting MDR-TB, as trans-cinnamate would require impractically high concentrations to achieve comparable antimicrobial effects.
- [1] Chen YL, Huang ST, Sun FM, et al. Transformation of cinnamic acid from trans- to cis-form raises a notable bactericidal and synergistic activity against multiple-drug resistant Mycobacterium tuberculosis. Eur J Pharm Sci. 2011;43(3):188-194. doi:10.1016/j.ejps.2011.04.012 View Source
